![molecular formula C6H7NO B1235901 6-Azabicyclo[3.2.0]hept-3-en-7-one CAS No. 63838-48-2](/img/structure/B1235901.png)
6-Azabicyclo[3.2.0]hept-3-en-7-one
Descripción general
Descripción
6-Azabicyclo[3.2.0]hept-3-en-7-one is a heterocyclic compound with the molecular formula C6H7NO. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Azabicyclo[3.2.0]hept-3-en-7-one involves the enantioselective hydrolysis of β-lactam using Rhodococcus equi. This method provides the compound as a precursor to the antifungal agent cispentacin . The reaction conditions typically involve the use of whole-cell catalysis, which ensures high enantioselectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of biocatalysis and whole-cell catalysis in large-scale production is a promising approach due to its efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
6-Azabicyclo[3.2.0]hept-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Molecular Formula: CHNO
Molecular Weight: 109.13 g/mol
CAS Number: 63838-48-2
Structure: The compound features a bicyclic structure that includes a nitrogen atom, contributing to its unique reactivity and interaction with biological systems.
Medicinal Chemistry
6-Azabicyclo[3.2.0]hept-3-en-7-one serves as a valuable intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor to antifungal agents such as cispentacin, which demonstrates potential therapeutic applications against fungal infections.
Table 1: Medicinal Applications of this compound
Application | Description |
---|---|
Antifungal Agents | Precursor for cispentacin, effective against fungi |
β-Lactamase Inhibition | Potential inhibitor of β-lactamase enzymes, enhancing antibiotic efficacy |
Antitumor Activity | Exhibits properties that induce apoptosis in cancer cells |
Organic Synthesis
The compound is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can exhibit unique properties useful in both academic and industrial contexts.
Table 2: Synthetic Applications
Reaction Type | Description |
---|---|
Hydrolysis | Enzymatic hydrolysis leading to active compounds |
Substitution | Nitrogen atom participates in nucleophilic substitution reactions |
Oxidation | Formation of oxo derivatives through oxidation reactions |
Biological Research
In biological studies, this compound is used to investigate enzyme mechanisms and biological pathways due to its ability to interact with various molecular targets . This includes studies on how it modulates enzyme activity and receptor binding.
Case Study 1: β-Lactamase Inhibition
A study demonstrated that derivatives of this compound effectively inhibit β-lactamase enzymes responsible for antibiotic resistance in bacteria such as Escherichia coli and Staphylococcus aureus. This inhibition restores the efficacy of β-lactam antibiotics in vitro, showcasing its potential role in combating resistant bacterial strains.
Case Study 2: Antitumor Effects
In vitro studies have shown that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways. These studies indicate that the compound can lead to cell cycle arrest and reduced proliferation rates in various cancer cell lines, including breast and colon cancer .
Mecanismo De Acción
The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-en-7-one involves its interaction with specific molecular targets and pathways. For instance, as a precursor to cispentacin, it undergoes enzymatic hydrolysis to form the active antifungal agent. The molecular targets and pathways involved in this process include specific enzymes that catalyze the hydrolysis reaction .
Comparación Con Compuestos Similares
Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one: This compound shares a similar bicyclic structure but lacks the double bond present in 6-Azabicyclo[3.2.0]hept-3-en-7-one.
This compound derivatives:
Uniqueness
The presence of the nitrogen atom and the bicyclic structure with a double bond makes this compound unique. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Actividad Biológica
Overview
6-Azabicyclo[3.2.0]hept-3-en-7-one is a heterocyclic compound with the molecular formula CHNO, characterized by its bicyclic structure that includes a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor in the synthesis of various pharmaceuticals, including antifungal agents like cispentacin.
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. As a precursor to cispentacin, it undergoes enzymatic hydrolysis to form the active antifungal agent, which targets fungal cell membranes and inhibits their growth through disruption of ergosterol biosynthesis . This mechanism highlights the compound's role in antifungal therapy, particularly against resistant strains.
Biological Activities
The compound has been studied for various biological activities, including:
- Antifungal Activity : As mentioned, this compound serves as a precursor to cispentacin, which exhibits potent antifungal properties.
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which may contribute to its biological effects. For instance, derivatives of related compounds have demonstrated urease inhibition and anti-H. pylori activity .
- Cytotoxicity : Research indicates that some derivatives may exhibit selective cytotoxicity against tumor cell lines, although specific data on this compound itself is limited .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including biocatalytic approaches using whole-cell catalysis for efficient production. Its derivatives have been explored for enhanced biological activities, leading to the development of new therapeutic agents.
Table 1: Comparison of Biological Activities
Compound | Activity Type | Observed Effects |
---|---|---|
This compound | Antifungal | Precursor to cispentacin |
Cispentacin | Antifungal | Disruption of ergosterol biosynthesis |
Derivatives (e.g., 3-formylchromones) | Cytotoxicity | Selective against tumor cells |
Urease Inhibition | Effective against jack bean urease |
Case Studies
- Cispentacin Development : A significant case study involves the enzymatic synthesis of cispentacin from this compound using Rhodococcus equi as a biocatalyst, highlighting its importance in antifungal drug development .
- Enzyme Inhibition Studies : Research on related compounds has shown that modifications to the bicyclic structure can enhance enzyme inhibition properties, suggesting that structural variations may lead to improved therapeutic profiles against various pathogens .
Future Directions
Research into this compound should focus on:
- Exploring Derivatives : Investigating structural modifications to enhance biological activity and selectivity.
- Mechanistic Studies : Further elucidating the mechanisms underlying its antifungal and cytotoxic effects.
- Clinical Applications : Evaluating the efficacy and safety of compounds derived from this compound in clinical settings.
Propiedades
IUPAC Name |
6-azabicyclo[3.2.0]hept-3-en-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDDVGDYVZZSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980482 | |
Record name | 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63838-48-2 | |
Record name | 2-Azabicyclo(2.2.1)hept-5-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063838482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.